BENGHE Foundational & Exploratory

Check Availability & Pricing

OPB-3206: A Review of Available
Pharmacokinetic and Pharmacodynamic
Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: OPB-3206

Cat. No.: B1241732

Disclaimer: As of November 2025, publicly available information regarding the pharmacokinetic
and pharmacodynamic properties of the specific compound OPB-3206 is limited. This
document summarizes the available data on the closely related STAT3 inhibitor, OPB-31121,
also developed by Otsuka Pharmaceutical. The information presented herein is intended for
researchers, scientists, and drug development professionals and should be interpreted with the
understanding that it pertains to a related, but distinct, chemical entity.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that plays
a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers,
making it an attractive target for therapeutic intervention. OPB-31121 is an orally available
small molecule inhibitor of STAT3 that has been evaluated in early-phase clinical trials for the
treatment of advanced solid tumors. This technical guide provides a comprehensive overview
of the publicly available pharmacokinetic and pharmacodynamic data for OPB-31121.

Pharmacodynamic Properties and Mechanism of
Action

OPB-31121 exerts its anticancer effects by directly targeting the STAT3 protein. It binds to the
SH2 domain of STAT3, a critical region for its dimerization and subsequent activation. This
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interaction has been shown to occur with high affinity, with a reported dissociation constant
(Kd) of 10 nM. By binding to the SH2 domain, OPB-31121 prevents the phosphorylation and
dimerization of STAT3, which are essential steps for its translocation to the nucleus and the
transcriptional activation of target genes involved in tumor progression.

The downstream effects of OPB-31121 include the inhibition of cancer cell proliferation,
survival, migration, and invasion. In preclinical studies, OPB-31121 has demonstrated potent
antitumor activity in various cancer models.
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Caption: STAT3 signaling pathway and the inhibitory action of OPB-31121.

Pharmacokinetic Properties

The pharmacokinetic profile of OPB-31121 has been evaluated in Phase 1 clinical trials
involving patients with advanced solid tumors. The data indicates variability among individuals
and a complex absorption and elimination profile.

Absorption and Distribution

Following oral administration, OPB-31121 is absorbed, with the time to reach maximum plasma
concentration (Tmax) observed at approximately 8 hours in a study of patients with advanced
hepatocellular carcinoma (HCC).[1]

Metabolism and Excretion
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The half-life (T1/2) of OPB-31121 was reported to be approximately 30 hours in the HCC
patient population.[1] Further details on the metabolic pathways and excretion routes have not
been extensively published.

Dose Proportionality

The pharmacokinetics of OPB-31121 did not consistently demonstrate dose-proportionality
across all studies.[2][3] However, in a Phase 1 study in patients with advanced HCC, both the
maximum plasma concentration (Cmax) and the area under the curve (AUC) exhibited dose
proportionality at the doses tested.[1]

Summary of Pharmacokinetic Parameters (from a Phase

1 study in advanced HCC)

Parameter Value (at 200 mg/day)
Tmax (Time to Maximum Concentration) ~8 hours

T1/2 (Half-life) ~30 hours

Dose Proportionality (Cmax & AUC) Exhibited in this study

Clinical Efficacy and Safety

The clinical activity of OPB-31121 as a monotherapy has been modest in early trials. While no
objective responses were observed in some studies, a number of patients with various
advanced solid tumors achieved stable disease.[2][3][4]

Safety and Tolerability

The most frequently reported adverse events associated with OPB-31121 administration are
primarily gastrointestinal in nature and include nausea, vomiting, and diarrhea.[1][2][3][4][5]
Fatigue has also been a commonly reported side effect.[1][4] These toxicities were
predominantly of grade 1 or 2 and were generally manageable.[1][4]

Dose-Limiting Toxicities and Maximum Tolerated Dose

In a dose-escalation study with once-daily administration, the maximum tolerated dose (MTD)
of OPB-31121 was determined to be 800 mg/day.[2][3][5] In a separate study with twice-daily
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administration, the MTD was established at 300 mg BID.[4][6] Dose-limiting toxicities (DLTSs)
included grade 3 nausea, vomiting, and diarrhea.[1][2][3][5]

Experimental Protocols

The following provides a generalized workflow for the Phase 1 clinical trials of OPB-31121,
based on the available literature.

Phase 1 Clinical Trial Workflow

Patient Screening
(Advanced Solid Tumors)

'

Enrollment
(3+3 Dose Escalation Design)

'

OPB-31121 Administration
(Oral, Once or Twice Daily)

!

Pharmacokinetic Sampling Safety Monitoring
(Blood Draws at Pre-defined Timepoints) (Adverse Event Reporting, Lab Tests)
Dose-Limiting Toxicity Efficacy Assessment
(DLT) Evaluation (Tumor Response)

!

Maximum Tolerated Dose
(MTD) Determination

Data Analysis and Reporting
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Caption: Generalized workflow for a Phase 1 dose-escalation trial of OPB-31121.

Patient Eligibility: Patients enrolled in these studies typically had histologically confirmed
advanced or metastatic solid tumors that were refractory to standard therapies.

Dose Escalation: A standard 3+3 dose-escalation design was commonly employed to
determine the MTD.

Pharmacokinetic Assessments: Blood samples for pharmacokinetic analysis were collected at
various time points pre- and post-dose to determine key parameters such as Cmax, Tmax,
AUC, and T1/2.

Safety and Tolerability Assessments: Safety was monitored through the recording of adverse
events, physical examinations, vital signs, and laboratory tests.

Efficacy Assessments: Antitumor activity was typically assessed by imaging studies at baseline
and at specified intervals during treatment, using criteria such as the Response Evaluation
Criteria in Solid Tumors (RECIST).

Conclusion

OPB-31121 is a first-in-class oral STAT3 inhibitor with a well-defined mechanism of action.
While clinical development has been challenged by a narrow therapeutic window and modest
single-agent efficacy, the data gathered from early-phase trials provide valuable insights into
the pharmacokinetic and pharmacodynamic properties of this class of inhibitors. The
gastrointestinal side effect profile appears to be the primary dose-limiting factor. Further
research and development in this area may focus on optimizing the therapeutic index of STAT3
inhibitors, potentially through combination therapies or the development of next-generation
molecules with improved pharmacokinetic and safety profiles. The lack of public information on
OPB-3206 suggests it may be in a very early stage of development or that its development has
been discontinued.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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